Heptyl valerate Heptyl valerate Heptyl valerate is a natural product found in Heracleum dissectum with data available.
Brand Name: Vulcanchem
CAS No.: 5451-80-9
VCID: VC3883813
InChI: InChI=1S/C12H24O2/c1-3-5-7-8-9-11-14-12(13)10-6-4-2/h3-11H2,1-2H3
SMILES: CCCCCCCOC(=O)CCCC
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Heptyl valerate

CAS No.: 5451-80-9

Cat. No.: VC3883813

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Heptyl valerate - 5451-80-9

Specification

CAS No. 5451-80-9
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name heptyl pentanoate
Standard InChI InChI=1S/C12H24O2/c1-3-5-7-8-9-11-14-12(13)10-6-4-2/h3-11H2,1-2H3
Standard InChI Key YJARPRLGQQFGOI-UHFFFAOYSA-N
SMILES CCCCCCCOC(=O)CCCC
Canonical SMILES CCCCCCCOC(=O)CCCC
Boiling Point 245.2 °C
Melting Point -46.4 °C

Introduction

Chemical Identity and Structural Properties

Heptyl valerate, systematically named heptyl pentanoate, is an ester formed through the reaction of heptanol with valeric acid. Its molecular formula, C₁₂H₂₄O₂, corresponds to a monoisotopic mass of 200.1776 g/mol and an average mass of 200.322 g/mol . The compound’s structure comprises a seven-carbon alkyl chain (heptyl group) linked via an ester bond to a five-carbon carboxylic acid (valeric acid).

Spectroscopic and Chromatographic Data

Fourier-transform infrared spectroscopy (FT-IR) analyses of heptyl valerate reveal characteristic absorption bands at approximately 1740 cm⁻¹ (C=O stretch of the ester group) and 1170–1240 cm⁻¹ (C–O stretch) . Gas chromatography–mass spectrometry (GC-MS) profiles typically show a retention time of 12–14 minutes under standard conditions, with a molecular ion peak at m/z 200 .

Physicochemical Properties

The compound’s physical properties are summarized below:

PropertyValueSource
Boiling Point245–247°C
Density0.87 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., heptane, ethanol)
Refractive Index1.428–1.432

Synthesis and Production Methods

Heptyl valerate is synthesized via esterification, leveraging both chemical and enzymatic catalysts. Recent research has prioritized enzymatic routes for their sustainability and specificity.

Enzymatic Esterification

Lipases, such as those derived from Thermomyces lanuginosus (TLL) and Staphylococcus simulans, have been immobilized on supports like polyhydroxybutyrate (PHB) and calcium carbonate (CaCO₃) to catalyze the reaction between heptanol and valeric acid . Key findings include:

  • Optimal Conditions: A solvent-free system at 30.5°C with 18% (m/v) TLL-PHB biocatalyst achieves ≈92% conversion within 105 minutes .

  • Solvent Effects: The addition of heptane improves yields by shifting equilibrium toward ester formation, achieving 78% conversion compared to 51% in solvent-free systems .

Chemical Catalysis

Traditional acid-catalyzed methods (e.g., sulfuric acid) remain prevalent but face challenges such as side reactions and corrosion. A comparative analysis of synthesis methods is provided below:

MethodCatalystYield (%)Reaction TimeReference
Enzymatic (TLL-PHB)Immobilized lipase92105 min
Enzymatic (S. simulans)CaCO₃-immobilized78180 min
ChemicalH₂SO₄85240 min

Industrial Applications

Heptyl valerate’s fruity aroma and stability under diverse conditions make it a key ingredient in flavor and fragrance formulations.

Flavoring Agent

The compound is approved for use in food products at concentrations ≤6% in fragrance concentrates . It imparts a green apple-like flavor, enhancing confectionery, beverages, and baked goods.

Fragrance Industry

In perfumery, heptyl valerate serves as a middle note, contributing to citrus and herbal accords. Its low volatility ensures prolonged scent retention in personal care products .

Specialty Chemicals

Heptyl valerate acts as a plasticizer in polymer production and a solvent in coatings. Its biodegradability, attributed to ester linkages, aligns with green chemistry initiatives .

Recent Advances and Future Directions

Recent studies focus on optimizing immobilized lipase systems for large-scale production. For instance, TLL-PHB biocatalysts retain 86% activity after six reaction cycles, demonstrating reusability . Future research may explore:

  • Continuous-Flow Reactors: Enhancing throughput in solvent-free systems.

  • Genetic Engineering: Tailoring lipases for higher specificity toward heptanol.

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